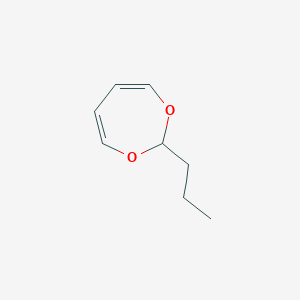

2-Propyl-2H-1,3-dioxepine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

90467-77-9 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

2-propyl-1,3-dioxepine |

InChI |

InChI=1S/C8H12O2/c1-2-5-8-9-6-3-4-7-10-8/h3-4,6-8H,2,5H2,1H3 |

InChI Key |

DYPRZNDGGJUEMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1OC=CC=CO1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Propyl-4,7-dihydro-1,3-dioxepine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propyl-4,7-dihydro-1,3-dioxepine, identified by the CAS number 4469-34-5, is a heterocyclic organic compound.[1] Its structure is characterized by a seven-membered ring containing two oxygen atoms at positions 1 and 3 (a cyclic acetal) and a carbon-carbon double bond between positions 5 and 6.[1] A propyl group is attached at the 2-position, the carbon atom situated between the two oxygens.[1] This unique combination of a cyclic acetal and an olefin within a flexible seven-membered ring dictates its chemical properties and reactivity, making it a valuable intermediate in various fields of organic synthesis.[1] The dihydro-1,3-dioxepine scaffold serves as a key building block for more complex molecular architectures, including substituted tetrahydrofurans, which are prevalent in many natural products and pharmaceuticals.[1] While this specific compound is not extensively documented in top-tier academic literature, the broader class of dihydro-1,3-dioxepines has been a subject of interest, particularly in asymmetric synthesis and as components in the fragrance industry.[1]

Chemical and Physical Properties

The physicochemical properties of 2-Propyl-4,7-dihydro-1,3-dioxepine are summarized below. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | [2][3] |

| Molecular Weight | 142.20 g/mol | [3] |

| Appearance | Colorless liquid | |

| Density | 0.925 ± 0.06 g/cm³ (Predicted) | |

| Boiling Point | 187.6°C at 760 mmHg; 70-72°C at 16 Torr | [3] |

| Melting Point | Approximately -50°C | |

| Flash Point | 61.5°C | [3] |

| Refractive Index | 1.431 | [3] |

| Solubility | Soluble in most organic solvents. | |

| XLogP3 | 1.71560 | [3] |

| PSA (Polar Surface Area) | 18.46 Ų | [3] |

Synthesis and Reactivity

The chemical behavior of 2-Propyl-4,7-dihydro-1,3-dioxepine is primarily governed by its two main functional groups: the acetal and the alkene.

Established Synthetic Pathways

The most direct and common method for synthesizing 4,7-dihydro-1,3-dioxepines is the acid-catalyzed condensation of cis-2-butene-1,4-diol with an appropriate aldehyde or ketone.[1] For the synthesis of the title compound, butyraldehyde is used. This reaction is a classic example of acetal formation.[1] The general mechanism involves the protonation of the aldehyde's carbonyl oxygen, which activates the carbonyl carbon for a nucleophilic attack by one of the diol's hydroxyl groups.[1] Subsequent steps lead to the formation of a hemiacetal, followed by elimination of water and ring closure by the second hydroxyl group to form the stable seven-membered dioxepine ring.[1] Catalysts such as p-toluenesulfonic acid are commonly employed to facilitate this process.[1]

Caption: General synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine.

Experimental Protocol: Synthesis

Objective: To synthesize 2-Propyl-4,7-dihydro-1,3-dioxepine via acid-catalyzed acetalization.

Materials:

-

cis-2-Butene-1,4-diol

-

Butyraldehyde

-

p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add cis-2-butene-1,4-diol (1.0 eq), butyraldehyde (1.1 eq), and a catalytic amount of p-TsOH (0.01 eq) in toluene.

-

Heat the reaction mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by TLC or GC until the starting diol is consumed.

-

Cool the mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation to obtain pure 2-Propyl-4,7-dihydro-1,3-dioxepine.

Chemical Reactivity

The reactivity of the molecule is twofold:

-

Acetal Chemistry: The acetal group at the C2 position is stable under basic and neutral conditions but is susceptible to hydrolysis under acidic conditions.[1] This reaction cleaves the ring, regenerating butyraldehyde and cis-2-butene-1,4-diol.[1] This property allows the dihydro-1,3-dioxepine moiety to be used as a protecting group for diols.[1]

-

Olefin Reactivity: The double bond within the seven-membered ring can undergo a variety of electrophilic addition reactions, such as hydrogenation, halogenation, and epoxidation.[1] These transformations provide a route for further functionalization of the molecule, enabling the synthesis of a wide range of derivatives.[1]

References

In-depth Technical Guide: Structure and Bonding in 2-Propyl-4,7-dihydro-1,3-dioxepine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: Extensive literature searches for "2-Propyl-2H-1,3-dioxepine" did not yield specific experimental or computational data for this particular isomer. The available scientific information consistently refers to the more stable and well-documented isomer, 2-Propyl-4,7-dihydro-1,3-dioxepine (CAS No. 4469-34-5). This guide will, therefore, focus on the structure and bonding of the latter compound, providing a comprehensive overview based on available data.

Introduction

2-Propyl-4,7-dihydro-1,3-dioxepine is a heterocyclic organic compound featuring a seven-membered ring containing two oxygen atoms at positions 1 and 3, a double bond between carbons 5 and 6, and a propyl group at the 2-position.[1] This molecule belongs to the class of cyclic acetals and is a derivative of 4,7-dihydro-1,3-dioxepine. The unique arrangement of the acetal functionality and the olefinic bond within a flexible seven-membered ring imparts specific chemical properties and reactivity, making it and its derivatives valuable building blocks in organic synthesis.[1] The dihydro-1,3-dioxepine scaffold is of interest in the synthesis of complex molecules, including substituted tetrahydrofurans, which are prevalent in many natural products and pharmaceuticals.[1]

Molecular Structure and Bonding

The seven-membered ring of 2-Propyl-4,7-dihydro-1,3-dioxepine is not planar and is known to adopt various conformations. Conformational studies on related 1,3-dioxepane systems suggest that the ring can exist in several forms, with twist-boat conformations being particularly notable.[1] The conformational flexibility of the ring, influenced by the propyl substituent at the 2-position, plays a significant role in its reactivity.

Predicted Structural and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | --INVALID-LINK--[2] |

| Molecular Weight | 142.2 g/mol | --INVALID-LINK--[1] |

| CAS Number | 4469-34-5 | --INVALID-LINK--[1] |

| Appearance | Colorless liquid | --INVALID-LINK--[2] |

| Density (Predicted) | 0.925 ± 0.06 g/cm³ | --INVALID-LINK--[2] |

| Boiling Point | 70-72 °C (at 16 Torr) | --INVALID-LINK--[2] |

| Flash Point | 61.5 °C | --INVALID-LINK--[2] |

| Refractive Index | 1.431 | --INVALID-LINK--[2] |

Spectroscopic Data

Detailed experimental spectroscopic data for 2-Propyl-4,7-dihydro-1,3-dioxepine is sparse in the public domain. However, data for the parent compound, cis-4,7-dihydro-1,3-dioxepin, provides a basis for understanding the expected spectral features.

Table 2: Spectroscopic Data for cis-4,7-Dihydro-1,3-dioxepin (Parent Compound)

| Spectroscopy Type | Key Features |

| ¹H NMR | Data available, specific shifts depend on solvent and instrument. |

| ¹³C NMR | Data available, specific shifts depend on solvent and instrument. |

| Mass Spectrometry (GC-MS) | Data available, fragmentation pattern can be analyzed. |

| Infrared (IR) Spectroscopy | Data available, characteristic peaks for C-O and C=C bonds are expected. |

Note: For 2-Propyl-4,7-dihydro-1,3-dioxepine, additional signals corresponding to the propyl group (CH₃, CH₂, CH₂) would be present in the NMR spectra.

Experimental Protocols

Synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine

The most common and direct method for the synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine is the acid-catalyzed condensation of butyraldehyde with cis-2-butene-1,4-diol.[1] This reaction is a classic example of acetal formation.[1]

General Protocol (adapted from a similar synthesis):

-

Apparatus Setup: A one-liter flask is equipped with a heating jacket, a mechanical agitator, and a condenser fitted with a Dean-Stark trap to remove water formed during the reaction.

-

Charging of Reagents: The flask is charged with butyraldehyde (1.0 mole), cis-2-butene-1,4-diol (1.1 mole), a non-polar solvent such as cyclohexane (80 g) to aid in azeotropic water removal, and a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 g).

-

Reaction: The mixture is heated to reflux with vigorous agitation. The reaction progress is monitored by the collection of water in the Dean-Stark trap. The reaction is considered complete when water no longer distills from the reaction mixture.

-

Work-up: The reaction mixture is cooled to room temperature. The acidic catalyst is neutralized by washing the mixture with a 5% aqueous solution of sodium hydroxide. The organic layer is then washed with water until neutral.

-

Purification: The solvent (cyclohexane) is removed by distillation. The resulting oil is then purified by vacuum distillation to yield 2-Propyl-4,7-dihydro-1,3-dioxepine.

This protocol is based on the synthesis of a similar compound, 4,7-dihydro-2-(3-pentyl)-1,3-dioxepin, and may require optimization for the synthesis of the title compound.[3]

Visualizations

Chemical Structure

Caption: 2D structure of 2-Propyl-4,7-dihydro-1,3-dioxepine.

Synthetic Workflow

Caption: General workflow for the synthesis and characterization.

References

Unveiling the Reactive Landscape of 2-Propyl-4,7-dihydro-1,3-dioxepine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key reactive sites of the 2-Propyl-4,7-dihydro-1,3-dioxepine molecule. While extensive research specifically targeting this compound is not widely documented, this document synthesizes available data on its structure, properties, and the well-established reactivity of the dihydro-1,3-dioxepine scaffold to offer a predictive overview of its chemical behavior. This information is crucial for its application as a building block in organic synthesis and for understanding its potential interactions in biological systems.

Physicochemical Properties

A summary of the known physical and chemical properties of 2-Propyl-4,7-dihydro-1,3-dioxepine is presented below. This data provides a foundational understanding of the molecule's characteristics.

| Property | Value | Reference |

| CAS Number | 4469-34-5 | [1] |

| Molecular Formula | C8H14O2 | [1] |

| Molar Mass | 142.2 g/mol | [1] |

| Boiling Point | 70-72 °C (at 16 Torr) | |

| Density | 0.925 ± 0.06 g/cm³ (Predicted) | |

| Flash Point | 61.5°C | |

| Refractive Index | 1.431 | |

| Vapor Pressure | 0.862 mmHg at 25°C | |

| Storage | 2-8°C Refrigerator | [1] |

Core Reactive Sites and Predicted Reactivity

The reactivity of 2-Propyl-4,7-dihydro-1,3-dioxepine is primarily dictated by two functional groups: the acetal group at the C2 position and the carbon-carbon double bond within the seven-membered ring.[2] The presence of the propyl group at the C2 position can also exert steric and electronic influences on these reactive centers.

The Acetal Group at C2

The cyclic acetal is a key reactive site, susceptible to cleavage under acidic conditions. This hydrolysis reaction would break the dioxepine ring to yield butyraldehyde and cis-2-butene-1,4-diol.[2] This reactivity profile also allows the dihydro-1,3-dioxepine moiety to be employed as a protecting group for diols in synthetic chemistry.[2]

The Carbon-Carbon Double Bond

The endocyclic double bond is electron-rich and therefore susceptible to electrophilic attack.[2] Common reactions at this site include:

-

Hydrogenation: Catalytic hydrogenation would saturate the double bond, yielding the corresponding 2-propyl-1,3-dioxepane.

-

Halogenation: The addition of halogens (e.g., Br2, Cl2) across the double bond is an expected reaction.

-

Epoxidation: Oxidation with peroxy acids would form the corresponding epoxide, a versatile intermediate for further functionalization.

-

[4+3] Cycloaddition: The dihydro-1,3-dioxepine system can participate in cycloaddition reactions, a method that has been utilized for the asymmetric synthesis of chiral derivatives.[3]

The diagram below illustrates the key reactive sites of the molecule.

Synthetic Pathways and Experimental Protocols

While specific experimental protocols for reactivity studies on 2-Propyl-4,7-dihydro-1,3-dioxepine are not detailed in the literature, general methodologies for the synthesis of the dihydro-1,3-dioxepine scaffold and for probing its key reactive sites are well-established.

General Synthesis of 4,7-dihydro-1,3-dioxepines

The synthesis of 4,7-dihydro-1,3-dioxepines is typically achieved through the condensation of cis-2-butene-1,4-diol with an appropriate aldehyde or ketone under acidic catalysis.[2] For the title compound, this would involve the reaction with butyraldehyde.

The general workflow for this synthesis is depicted below.

Experimental Protocol for Asymmetric [4+3] Cycloaddition

A highly efficient asymmetric cascade carbonyl ylide formation/[4+3]-cycloaddition reaction has been developed for the synthesis of chiral 4,5-dihydro-1,3-dioxepines.[3] While not using the 2-propyl derivative, this protocol highlights a key reactivity pathway of the dioxepine scaffold.

General Protocol: The reaction is carried out with a Rhodium(II) salt and a chiral N,N'-dioxide-Sm(III) complex as a bimetallic catalyst.[3] Typically, a β,γ-unsaturated α-ketoester, an aldehyde, and an α-diazoacetate are reacted in a suitable solvent like dichloromethane at a controlled temperature (e.g., -20 °C) under an inert atmosphere (e.g., N2).[3] The reaction progress is monitored by thin-layer chromatography, and the product is isolated and purified using column chromatography. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).[3]

Potential Applications

The dihydro-1,3-dioxepine scaffold is recognized as a valuable building block in organic synthesis.[2] These compounds can serve as precursors to other significant molecular architectures, such as substituted tetrahydrofurans, which are prevalent motifs in many natural products and pharmaceuticals.[2] Furthermore, certain derivatives of dihydro-1,3-dioxepine have found use in the fragrance industry, with the odor profile being dependent on the substituent at the 2-position.[2]

Conclusion

2-Propyl-4,7-dihydro-1,3-dioxepine is a molecule with two primary centers of reactivity: the C2 acetal group and the endocyclic double bond. These sites allow for a range of chemical transformations, including acid-catalyzed hydrolysis and various electrophilic addition reactions. While detailed reactivity studies on this specific molecule are limited, its structural similarity to other well-studied dihydro-1,3-dioxepines makes it a predictable and useful tool for synthetic chemists. Further research into its specific reaction kinetics and participation in more complex reaction cascades could open new avenues for its application in materials science and drug discovery.

References

CAS number and IUPAC name for 2-Propyl-4,7-dihydro-1,3-dioxepine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Propyl-4,7-dihydro-1,3-dioxepine, a heterocyclic organic compound. The document outlines its chemical identity, physicochemical properties, a representative synthetic protocol, and key chemical reactions, designed to be a valuable resource for professionals in research and development.

Chemical Identity

-

IUPAC Name: 2-propyl-4,7-dihydro-1,3-dioxepine

Physicochemical Properties

The following table summarizes the key quantitative data for 2-Propyl-4,7-dihydro-1,3-dioxepine.

| Property | Value | Reference |

| Density | 0.925 g/cm³ | [2][4] |

| Boiling Point | 187.6 °C at 760 mmHg | [2] |

| Flash Point | 61.5 °C | [2] |

| Refractive Index | 1.431 | [2] |

| XLogP3 | 1.71560 | [2] |

Experimental Protocols

Synthesis of the 4,7-dihydro-1,3-dioxepine Core

The synthesis of 2-substituted-4,7-dihydro-1,3-dioxepines is typically achieved through the acid-catalyzed condensation of an aldehyde with cis-2-butene-1,4-diol.[1] The following protocol is a representative example for a structurally similar compound, which can be adapted for the synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine by substituting 2-ethyl-butanal with butyraldehyde.

Materials:

-

Butyraldehyde

-

cis-2-butene-1,4-diol

-

Cyclohexane (or another suitable solvent for azeotropic water removal)

-

p-toluenesulfonic acid monohydrate (catalyst)

-

5% aqueous sodium hydroxide solution

-

Water

Procedure:

-

To a one-liter flask equipped with a heating jacket, mechanical stirrer, and a condenser fitted with a Dean-Stark trap, charge the aldehyde (1.0 mole), cis-2-butene-1,4-diol (1.1 mole), cyclohexane, and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.2 g).[5]

-

Heat the mixture to reflux with vigorous agitation. Water will be removed azeotropically and collected in the Dean-Stark trap.[5]

-

Continue the reaction until no more water is collected, indicating the completion of the cyclization.[5]

-

Cool the reaction mixture to room temperature.

-

Neutralize the p-toluenesulfonic acid catalyst by washing the reaction mixture with a 5% aqueous solution of sodium hydroxide.[5]

-

Wash the organic layer with water until neutral.[5]

-

Remove the cyclohexane by distillation.[5]

-

Purify the resulting oil by vacuum distillation to obtain the final product.[5]

Chemical Reactivity and Pathways

The reactivity of 2-Propyl-4,7-dihydro-1,3-dioxepine is primarily characterized by the chemistry of its acetal group and the carbon-carbon double bond within the seven-membered ring.[1]

1. Synthesis Pathway

The formation of the 4,7-dihydro-1,3-dioxepine ring is an acid-catalyzed acetalization. The general mechanism involves the protonation of the aldehyde's carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by one of the hydroxyl groups of the diol.[1] A subsequent intramolecular cyclization and dehydration yield the final product.

Caption: Acid-catalyzed synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine.

2. Electrophilic Addition

The carbon-carbon double bond in the ring is susceptible to electrophilic attack. This reaction proceeds via the addition of an electrophile (E+) to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile (Nu-) to yield the final addition product.[1]

Caption: General pathway for electrophilic addition to the double bond.

3. Ring-Opening Polymerization (ROP)

The seven-membered ring of 2-Propyl-4,7-dihydro-1,3-dioxepine possesses inherent ring strain, which can be utilized to drive ring-opening polymerization. This can be initiated by cationic species, proceeding through an "Activated Monomer" (AM) mechanism. In this mechanism, the monomer is first activated by a proton or another cationic species. This activated monomer then reacts with a neutral polymer chain end.[1]

Caption: Activated Monomer mechanism for Ring-Opening Polymerization.

References

Unlocking the Therapeutic Potential of Dioxepine Scaffolds: A Technical Guide to Novel Research Areas

For Immediate Release

A deep dive into the burgeoning field of dioxepine chemistry reveals promising avenues for the development of novel therapeutics. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of potential research areas for new dioxepine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties.

The unique seven-membered ring structure of the dioxepine core has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This whitepaper provides an in-depth analysis of the synthesis, mechanisms of action, and structure-activity relationships of various dioxepine derivatives, highlighting key opportunities for future drug discovery and development.

Anticancer Research: Targeting Cellular Proliferation

Novel dioxepine derivatives have shown significant promise as anticancer agents, with a primary mechanism of action involving the disruption of microtubule dynamics. Several dibenzo[b,f]oxepine derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.

Quantitative Anticancer Activity

The cytotoxic effects of various dioxepine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected compounds are summarized in the table below.

| Compound ID | Dioxepine Class | Cancer Cell Line | IC50 (µM) | Reference |

| DBF-1 | Dibenzo[b,f]oxepine | MCF-7 (Breast) | 1.33 | [1] |

| DBF-1 | MDA-MB-231 (Breast) | 5 | [1] | |

| Pacharin | Dibenzo[b,f]oxepine | NCI-H292 (Lung) | 11.11 | [2] |

| Pacharin | HL-60 (Leukemia) | 8.15 | [2] | |

| Pacharin | SF-295 (Glioblastoma) | 14.44 | [2] | |

| Stilbene Derivative 1d | Stilbene-related | HCT116 (Colon) | <30% viability at 10µM | [3] |

| Dibenzo[b,f]oxepine 2i | Dibenzo[b,f]oxepine | HCT116 (Colon) | <30% viability at 10µM | [3] |

Diagram: Dioxepine Derivatives and Tubulin Polymerization

The following diagram illustrates the proposed mechanism of action for anticancer dioxepine derivatives, highlighting the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.

Caption: Mechanism of tubulin polymerization inhibition by dioxepine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

A detailed protocol for assessing the cytotoxic activity of novel dioxepine derivatives is provided below.

Objective: To determine the IC50 value of a test compound against a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well microtiter plates

-

Test compound (dioxepine derivative) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Research: A New Frontier in Combating Resistance

The emergence of multidrug-resistant (MDR) pathogens necessitates the discovery of novel antimicrobial agents. Dioxepine derivatives have demonstrated promising activity against a range of bacteria and fungi, making them an attractive scaffold for the development of new anti-infective drugs.

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below presents the MIC values of selected dioxepine derivatives against various microbial strains.

| Compound ID | Dioxepine Class | Microbial Strain | MIC (µg/mL) | Reference |

| DHDT-Sulfone 1 | Dibenzo[b,e]thiepin dioxide | Staphylococcus aureus | 15.6 - 250 | [5] |

| DHDT-Sulfone 2 | Dibenzo[b,e]thiepin dioxide | Gram-negative bacteria | 15.6 - 250 | [5] |

| DHDT-Sulfone 3 | Dibenzo[b,e]thiepin dioxide | Fungal strains | 15.6 - 250 | [5] |

| CF3/F Disubstituted | Dibenz[b,e]oxepin | Pseudomonas aeruginosa (MDR) | <62.5 | [1] |

| CF3/F Disubstituted | Staphylococcus aureus (MRSA) | <62.5 | [1] |

Diagram: Workflow for Antimicrobial Susceptibility Testing

The following workflow outlines the key steps in determining the antimicrobial activity of novel dioxepine derivatives.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol details the procedure for determining the MIC of dioxepine derivatives against bacteria.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Test compound (dioxepine derivative)

-

Positive control antibiotic

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.[6]

Anti-inflammatory Research: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Dioxepine derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders. A key mechanism implicated is the modulation of the NF-κB signaling pathway.

Quantitative Anti-inflammatory Activity

The anti-inflammatory efficacy of dioxepine derivatives has been quantified by measuring their ability to inhibit the production of pro-inflammatory mediators.

| Compound ID | Dioxepine Class | Assay | IC50 (µM) | Reference |

| DBDE-2-acetic acid | Dibenzo[b,e][7][8]dioxepin | Prostaglandin Synthetase Inhibition | 0.1 | [7] |

| DBDE-α-methyl-7-acetic acid | Dibenzo[b,e][7][8]dioxepin | Prostaglandin Synthetase Inhibition | 0.1 | [7] |

| Doxepin | Dibenz[b,e]oxepin | TNF-α release inhibition (LPS-stimulated C6-glioma cells) | - | [9] |

Diagram: Dioxepine Derivatives and the NF-κB Signaling Pathway

This diagram illustrates how dioxepine derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.

References

- 1. A Novel β-Hairpin Peptide Z-d14CFR Enhances Multidrug-Resistant Bacterial Clearance in a Murine Model of Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric synthesis of dihydro-1,3-dioxepines by Rh( ii )/Sm( iii ) relay catalytic three-component tandem [4 + 3]-cycloaddition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01019K [pubs.rsc.org]

- 3. Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and antiinflammatory/analgesic activities of 11H-dibenzo[b, e,][1,4]dioxepinacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic optimization and antibacterial activity of novel benzodioxepine-biphenyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Cyclic Acetals from Diols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclic acetals from diols and carbonyl compounds. Cyclic acetals are crucial functional groups in organic synthesis, primarily utilized as protecting groups for carbonyls and diols due to their stability under neutral and basic conditions and their facile cleavage under acidic conditions. This guide delves into the reaction mechanism, catalytic systems, quantitative data on yields, and detailed experimental protocols.

Introduction to Cyclic Acetal Synthesis

The formation of cyclic acetals is a reversible acid-catalyzed reaction between a diol and an aldehyde or a ketone. The reaction involves the nucleophilic addition of the diol's hydroxyl groups to the carbonyl carbon. The use of a diol, such as ethylene glycol or propane-1,3-diol, is entropically favored over the use of two separate alcohol molecules, leading to the formation of stable five-membered (1,3-dioxolanes) or six-membered (1,3-dioxanes) rings.[1] To drive the equilibrium towards the formation of the cyclic acetal, water, a byproduct of the reaction, is typically removed using methods like azeotropic distillation with a Dean-Stark apparatus or by using dehydrating agents.[2]

Reaction Mechanism

The formation of a cyclic acetal from a diol and a carbonyl compound proceeds through a well-established acid-catalyzed mechanism. The key steps are outlined below:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by the Diol: One of the hydroxyl groups of the diol acts as a nucleophile and attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the newly attached hydroxyl group to another base (like the conjugate base of the acid catalyst or another alcohol molecule), forming a hemiacetal intermediate.

-

Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

-

Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion.

-

Intramolecular Nucleophilic Attack: The second hydroxyl group of the diol attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion, leading to the formation of the cyclic ring.

-

Deprotonation: The final step involves the deprotonation of the resulting oxonium ion to yield the neutral cyclic acetal and regenerate the acid catalyst.

References

Conformational Analysis of Seven-Membered Heterocyclic Rings: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the conformational analysis of seven-membered heterocyclic rings, crucial scaffolds in medicinal chemistry and drug development. Their inherent flexibility presents both challenges and opportunities in designing molecules with specific biological activities. Understanding their conformational landscape is paramount for predicting molecular interactions and optimizing pharmacological properties.

The Conformational Landscape of Seven-Membered Rings

Seven-membered rings are conformationally complex due to a higher number of degrees of freedom compared to their five- and six-membered counterparts. Their puckered nature is described by four puckering parameters, spanning two pseudorotational subspaces.[1] This results in a variety of low-energy conformations. The primary conformations are classified into seven distinct families[2][3]:

-

Chair (C)

-

Boat (B)

-

Twist-Chair (TC)

-

Twist-Boat (TB)

-

Sofa (S)

-

Twist-Sofa (TS)

-

Boat-Sofa (BS)

Conformations such as the Chair, Boat, Sofa, and Boat-Sofa possess mirror-plane symmetry, while the "twist" variants (TC, TB, TS) have twofold rotational symmetry.[2] These conformers are often in dynamic equilibrium, and the energy barriers between them can be low, leading to rapid interconversion. The relative energies of these conformers are influenced by the nature of the heteroatoms, substituents, and the presence of fused rings.

A systematic way to describe the puckering of these rings is through an extension of the Cremer-Pople coordinates.[4][5] These coordinates quantify the ring's deviations from a mean plane and can be used as collective variables in computational simulations to map the free-energy landscape.[2]

Quantitative Conformational Data

The stability and interconversion rates of different conformers can be quantified by their relative free energies and the activation energy barriers for inversion or pseudorotation. This data is critical for understanding which conformations are predominantly populated at physiological temperatures.

| Compound | Process | Method | Activation Free Energy (ΔG‡) kcal/mol | Reference |

| ε-Caprolactam | Chair Inversion | Experimental (NMR) | 10.3 | [6] |

| ε-Caprolactam | Chair Inversion | Computational (B3LYP) | 10.5 | [6] |

| cis-Cycloheptene | Ring Inversion | Experimental (NMR) | 5.0 | [6] |

| ε-Caprolactone | Chair Inversion | Computational (B3LYP) | 8.4 | [6] |

| Conformer | Relative Energy | Method | Energy (kJ/mol) relative to most stable | Reference |

| ε-Caprolactone (Twist-Boat) | Relative to Chair | Computational (CCSD(T)) | 9.4 | [7] |

Experimental and Computational Protocols

A combination of experimental and computational techniques is essential for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying the conformation and dynamics of molecules in solution.[8]

Protocol for Dynamic NMR (DNMR) Spectroscopy:

-

Sample Preparation: Dissolve the heterocyclic compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that has a wide temperature range and in which the compound is stable.

-

Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum at ambient temperature to assign the proton signals.

-

Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra over a broad temperature range, from high temperatures where conformational exchange is fast (leading to averaged, sharp signals) to low temperatures where the exchange is slow (revealing separate signals for each conformer).

-

Coalescence Temperature Determination: Identify the temperature (Tc) at which two exchanging signals merge into a single broad peak.

-

Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the conformational interconversion from the coalescence temperature and the frequency separation of the signals at the slow-exchange limit.

-

NOESY Experiments: To determine the spatial proximity between protons in the preferred conformation, perform 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. The presence of cross-peaks between specific protons indicates they are close in space, which helps to elucidate the dominant conformer.[9]

Single-Crystal X-Ray Crystallography

This technique provides the precise three-dimensional structure of a molecule in the solid state, offering a definitive view of a single, low-energy conformation.[10][11]

General Methodology:

-

Crystal Growth: The primary and often most challenging step is to grow a single, high-quality crystal of the compound.[10] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

X-ray Diffraction: The crystal is placed in a beam of X-rays. The ordered arrangement of atoms in the crystal lattice diffracts the X-rays, producing a unique diffraction pattern.[11]

-

Data Collection: A detector records the intensities and positions of the diffracted X-ray spots as the crystal is rotated.[11]

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal's unit cell.[12] From this map, the positions of the individual atoms are determined (structure solution). This initial model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and torsion angles that define the molecular conformation.[13]

Computational Chemistry and Molecular Modeling

Computational methods are indispensable for exploring the entire conformational energy landscape and understanding the thermodynamics of interconversion.[14]

Protocol for Metadynamics Simulations:

-

System Setup: Build an initial 3D structure of the seven-membered heterocyclic molecule.

-

Force Field Selection: Choose an appropriate force field (e.g., GAFF, MMFF) that accurately represents the molecular mechanics of the system.

-

Collective Variable (CV) Definition: Define the CVs that will be biased during the simulation to enhance conformational sampling. For seven-membered rings, the extended Cremer-Pople puckering coordinates (e.g., puckering amplitudes q₂ and q₃, and phases φ₂ and φ₃) are ideal.[2][4]

-

Simulation Execution: Run a metadynamics simulation using software like GROMACS or AMBER, coupled with a plugin like PLUMED.[2][5] The simulation adds a history-dependent bias potential to the CVs, discouraging the system from revisiting previously explored conformations and forcing it to cross energy barriers.

-

Free Energy Landscape (FEL) Reconstruction: After the simulation converges, the accumulated bias potential is used to reconstruct the multidimensional free energy landscape as a function of the chosen CVs.

-

Analysis: Analyze the FEL to identify the low-energy basins, which correspond to stable and metastable conformers. The energy barriers between these basins represent the activation energies for conformational transitions.[4]

Visualizations: Workflows and Pathways

Experimental and Computational Workflow

The following diagram illustrates a comprehensive workflow for the conformational analysis of a novel seven-membered heterocyclic compound.

References

- 1. RING Puckering - CATCO [s3.smu.edu]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. s3.smu.edu [s3.smu.edu]

- 8. auremn.org.br [auremn.org.br]

- 9. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. mkuniversity.ac.in [mkuniversity.ac.in]

- 14. pubs.acs.org [pubs.acs.org]

Electrophilic addition mechanisms in unsaturated cyclic ethers

An In-depth Technical Guide to Electrophilic Addition Mechanisms in Unsaturated Cyclic Ethers

Introduction

Unsaturated cyclic ethers, such as dihydrofurans and dihydropyrans, are pivotal structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. Their unique combination of a nucleophilic double bond and an endocyclic ether linkage imparts distinct reactivity, making them valuable building blocks in synthetic organic chemistry. Electrophilic addition reactions represent a fundamental class of transformations for the functionalization of these heterocycles, enabling the introduction of diverse functional groups with high degrees of regio- and stereocontrol. A thorough understanding of the underlying mechanisms of these reactions is paramount for researchers, scientists, and drug development professionals to rationally design synthetic routes and access novel molecular architectures. This guide provides an in-depth exploration of the core electrophilic addition mechanisms in unsaturated cyclic ethers, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Principles of Electrophilic Addition to Unsaturated Cyclic Ethers

The carbon-carbon double bond in unsaturated cyclic ethers is electron-rich due to the presence of π-electrons, making it susceptible to attack by electrophiles.[1] The general mechanism of electrophilic addition can proceed through a stepwise pathway involving a carbocation intermediate or a concerted process.[2] The stereochemical and regiochemical outcomes of these reactions are dictated by the nature of the electrophile, the substrate, and the reaction conditions.

Regioselectivity: The Influence of the Endocyclic Oxygen

In the case of unsymmetrical unsaturated cyclic ethers, the regioselectivity of the addition is a critical consideration. According to Markovnikov's rule, in the addition of a protic acid (HX) to an alkene, the proton adds to the carbon atom that already bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate.[3][4] The endocyclic oxygen atom in unsaturated cyclic ethers can significantly influence the stability of the adjacent carbocation through resonance, thereby directing the regiochemical outcome.

Stereoselectivity: Syn- and Anti-Addition

The stereochemistry of the addition is determined by whether the two new sigma bonds are formed on the same side (syn-addition) or on opposite sides (anti-addition) of the double bond.[5][6] Reactions that proceed through a concerted mechanism or involve a cyclic intermediate that blocks one face of the double bond often exhibit high stereoselectivity.

Key Electrophilic Addition Reactions

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (oxirane).[7] This reaction is highly valuable for introducing a three-membered oxygen-containing ring, which is a versatile intermediate for further transformations.

Mechanism

The epoxidation of alkenes with peroxy acids is a concerted process where the new C-O bonds are formed simultaneously in a single step.[7] This concerted mechanism results in a syn-addition of the oxygen atom to the double bond, meaning that the stereochemistry of the starting alkene is retained in the epoxide product.[7] The reaction is believed to proceed through a "butterfly" transition state.[8]

References

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. Ch 6: Electrophilic Addition [chem.ucalgary.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 10.3. Regiochemistry, stereochemistry | Organic Chemistry II [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. sciforum.net [sciforum.net]

An In-Depth Technical Guide to the Ring-Opening Polymerization Pathways of Cyclic Acetals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies involved in the ring-opening polymerization (ROP) of cyclic acetals. This class of polymers, known as polyacetals, holds significant promise in the biomedical field, particularly for drug delivery applications, owing to their biocompatibility and pH-sensitive degradability. This document delves into the primary polymerization pathways, presents quantitative data for comparative analysis, offers detailed experimental protocols for key reactions, and visualizes the complex mechanisms involved.

Introduction to Ring-Opening Polymerization of Cyclic Acetals

Ring-opening polymerization is a powerful technique for the synthesis of a wide variety of polymers. In the context of cyclic acetals, this process involves the cleavage of the endocyclic C-O bonds of monomers such as 1,3-dioxolane (DXL), 1,3-dioxepane (DXP), and their derivatives, leading to the formation of linear polyacetal chains. The resulting polymers are characterized by repeating acetal linkages (-O-CHR-O-) in their backbone, which are susceptible to hydrolysis under acidic conditions. This inherent pH-sensitivity makes polyacetals highly attractive for the development of controlled drug release systems that can target the acidic microenvironments of tumors or specific intracellular compartments.[1][2]

The primary mechanisms governing the ROP of cyclic acetals are cationic, anionic, and coordination-insertion polymerization. Each pathway offers distinct advantages and challenges in terms of control over polymer molecular weight, dispersity, and architecture.

Polymerization Pathways

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization is the most extensively studied and widely employed method for the synthesis of polyacetals.[3][4] It is typically initiated by protic acids (e.g., triflic acid, perchloric acid) or Lewis acids (e.g., BF₃·OEt₂, SnCl₄).[3] The polymerization can proceed through two main mechanisms: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism.

Active Chain End (ACE) Mechanism: In the ACE mechanism, the initiator protonates the oxygen atom of the cyclic acetal, leading to the formation of a secondary oxonium ion. This active species is then attacked by a neutral monomer molecule, propagating the polymer chain. The propagating chain end remains an active oxonium ion.

Activated Monomer (AM) Mechanism: The AM mechanism is favored in the presence of a transfer agent, typically an alcohol. In this pathway, the monomer is first protonated by the initiator to form a highly reactive species. This activated monomer is then attacked by the nucleophilic transfer agent (e.g., the hydroxyl group of an alcohol), which initiates the polymerization. The propagating chain end is a hydroxyl group, which then attacks another activated monomer. This mechanism can offer better control over the polymerization and allows for the synthesis of telechelic polymers.[5]

Side Reactions in CROP: CROP of cyclic acetals is often complicated by side reactions, including:

-

Backbiting: The active chain end can attack a backbone acetal linkage of its own chain, leading to the formation of cyclic oligomers. This is a common issue that can broaden the molecular weight distribution.[5]

-

Chain Transfer: Transfer reactions to monomer, solvent, or polymer can terminate a growing chain and initiate a new one, also affecting the molecular weight and its distribution.

-

Transacetalization: This is an intermolecular chain transfer reaction where a propagating chain attacks an acetal linkage of another polymer chain, leading to a scrambling of chain lengths and a broadening of the dispersity.[6]

dot

Caption: Cationic Ring-Opening Polymerization Pathways.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization of cyclic acetals is less common than CROP. Standard cyclic acetals like 1,3-dioxolane are generally not susceptible to AROP due to the low electrophilicity of the carbon atoms in the ring. However, certain activated cyclic acetals, such as cyclic hemiacetal esters like 2-methyl-1,3-dioxan-4-one, can undergo AROP.[7] The polymerization is typically initiated by strong nucleophiles like organometallic compounds (e.g., diethylzinc in the presence of an alcohol initiator).[7] The propagation proceeds via a nucleophilic attack of the anionic growing chain end on a monomer molecule.

dot

Caption: Anionic Ring-Opening Polymerization Pathway.

Coordination-Insertion Ring-Opening Polymerization

Coordination-insertion ROP of cyclic acetals is an emerging area that offers the potential for excellent control over polymer architecture and stereochemistry. This method employs transition metal or rare-earth metal complexes as catalysts.[8][9] The general mechanism involves the coordination of the cyclic acetal monomer to the metal center, which activates the monomer towards nucleophilic attack by the initiator (often an alkoxide group attached to the metal). The monomer is then inserted into the metal-initiator bond, and the process repeats to grow the polymer chain.[8] This pathway is well-established for cyclic esters and is being increasingly explored for cyclic acetals.

dot

Caption: Coordination-Insertion ROP Pathway.

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on the ROP of cyclic acetals, providing a basis for comparison of different polymerization systems.

| Monomer | Polymerization Type | Initiator/Catalyst | Solvent | Temp (°C) | Mn (kDa) | PDI (Mw/Mn) | Tg (°C) | Reference |

| 1,3-Dioxolane (DXL) | Cationic (RD-CROP) | Not Specified | Not Specified | Not Specified | up to 220 | - | - | [4][10] |

| 1,3-Dioxolane (DXL) | Cationic | Meerwein Salts | Not Specified | Not Specified | up to 98.7 | - | - | [4][10] |

| 1,3-Dioxolane (DXL) | Cationic | Meerwein Salts / DTBP | Not Specified | Not Specified | up to 2000 | - | - | [4][10] |

| 1,3-Dioxepane (DXP) & 5-methyl-1,3-dioxolan-4-one | Cationic | CF₃SO₃H | CH₂Cl₂ | 0 | >10 | - | - | [3] |

| 2-methyl-1,3-dioxan-4-one (MDO) | Anionic | Et₂Zn / BnOH | Bulk | RT | - | - | - | [7] |

| 2-methylene-4-phenyl-1,3-dioxolane | Radical | AIBN | Toluene | 60 | - | - | - | [11] |

| Poly(ethyl glyoxylate) (PEtG) | Anionic | Not Specified | Not Specified | Not Specified | 2.8-3.4 | - | - | [1][12] |

| Fmoc-serinol, PEG3400, tri(ethylene glycol) divinyl ether | Polycondensation | Not Specified | Not Specified | Not Specified | 20-77 | 1.8-2.0 | - | [13] |

Experimental Protocols

Cationic Ring-Opening Polymerization of 1,3-Dioxolane (DXL)

This protocol is a general representation based on literature procedures for the cationic ROP of DXL.[4][5][10]

Materials:

-

1,3-Dioxolane (DXL), freshly distilled over CaH₂.

-

Initiator: Triflic acid (TfOH) or a Meerwein salt (e.g., triethyloxonium tetrafluoroborate).

-

Proton trap (optional, for controlled polymerization): 2,6-di-tert-butylpyridine (DTBP).

-

Solvent: Dichloromethane (CH₂Cl₂), freshly distilled over CaH₂.

-

Quenching agent: Triethylamine or ammoniacal methanol.

-

Inert atmosphere (Nitrogen or Argon).

Procedure:

-

All glassware is flame-dried under vacuum and cooled under an inert atmosphere.

-

The monomer (DXL) and solvent (CH₂Cl₂) are transferred to a reaction flask via syringe.

-

If a controlled polymerization is desired, the proton trap (DTBP) is added to the monomer solution.

-

The reaction mixture is cooled to the desired temperature (e.g., 0 °C or -78 °C) in an appropriate bath.

-

The initiator solution (e.g., TfOH in CH₂Cl₂) is added dropwise to the stirred monomer solution to start the polymerization.

-

The reaction is allowed to proceed for the desired time. Aliquots can be taken periodically to monitor conversion and molecular weight evolution.

-

The polymerization is terminated by adding an excess of the quenching agent.

-

The polymer is precipitated in a large excess of a non-solvent (e.g., cold methanol or hexane), filtered, and dried under vacuum to a constant weight.

Characterization:

-

¹H NMR: To confirm the polymer structure and determine monomer conversion.

-

Gel Permeation Chromatography (GPC/SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

Synthesis of Polyacetal-Based Block Copolymers for Drug Delivery

This protocol outlines the synthesis of an amphiphilic block copolymer, PEG-PEtG-PEG, for micellar drug delivery.[1][12]

Materials:

-

Ethyl glyoxylate (EtG), freshly distilled.

-

Methoxy poly(ethylene glycol) (mPEG) of desired molecular weight.

-

Hexamethylene diisocyanate (HMDI).

-

Anionic polymerization initiator (e.g., a strong base).

-

Dry solvents (e.g., THF, dichloromethane).

-

Inert atmosphere.

Procedure:

-

Synthesis of Poly(ethyl glyoxylate) (PEtG): Anionic polymerization of freshly distilled EtG is carried out under an inert atmosphere using a suitable initiator to yield hydroxyl-terminated PEtG.

-

End-capping with HMDI: The hydroxyl end-groups of PEtG are reacted with an excess of HMDI to introduce isocyanate functionalities at both ends of the polymer chain.

-

Coupling with mPEG: The isocyanate-terminated PEtG is then reacted with mPEG to form the final PEG-PEtG-PEG triblock copolymer via urethane linkages.

-

Purification: The resulting block copolymer is purified by precipitation in a non-solvent to remove unreacted mPEG and other impurities.

Characterization:

-

¹H NMR: To confirm the structure of the block copolymer and determine the block lengths.

-

GPC/SEC: To determine the molecular weight and PDI of the final block copolymer.

dot

Caption: General Experimental Workflow for ROP.

Applications in Drug Delivery

The inherent pH-sensitivity of the acetal linkage makes polyacetals excellent candidates for drug delivery systems designed for controlled release in acidic environments.[1][2]

-

Tumor Targeting: The extracellular pH of solid tumors is often slightly acidic (pH 6.5-7.2) compared to normal tissues (pH 7.4). Polyacetal-based nanoparticles or micelles can be designed to be stable in the bloodstream and then degrade upon reaching the tumor microenvironment, releasing their encapsulated anticancer drug payload.[1]

-

Intracellular Delivery: After endocytosis, drug carriers are often trafficked to endosomes and lysosomes, where the pH is significantly lower (pH 4.5-6.5). This acidic environment can trigger the rapid degradation of polyacetal carriers and the release of the drug directly into the cell.[1][2]

-

pH-Responsive Nanoparticles: Amphiphilic block copolymers containing a polyacetal segment can self-assemble into core-shell nanoparticles in aqueous solution. Hydrophobic drugs can be encapsulated within the hydrophobic polyacetal core. At physiological pH, the nanoparticles are stable. However, upon exposure to an acidic environment, the polyacetal core degrades, leading to the disassembly of the nanoparticle and the release of the encapsulated drug.[1][12][14]

Conclusion

The ring-opening polymerization of cyclic acetals provides a versatile platform for the synthesis of biodegradable polyacetals with tunable properties. Cationic ROP is the most established method, though it requires careful control to minimize side reactions. Anionic and coordination-insertion ROP are promising alternatives that can offer improved control over the polymerization process. The pH-sensitive nature of the acetal linkage makes these polymers highly suitable for advanced drug delivery applications, enabling the development of sophisticated systems for targeted and controlled release of therapeutic agents. Further research into novel catalysts and polymerization techniques will continue to expand the potential of polyacetals in the fields of materials science and medicine.

References

- 1. Novel pH-sensitive polyacetal-based block copolymers for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyketal nanoparticles: a new pH-sensitive biodegradable drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in heterometallic ring-opening (co)polymerisation catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. researchgate.net [researchgate.net]

- 12. Novel pH-sensitive polyacetal-based block copolymers for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Degradable polyacetals for the development of polymer therapeutics - UCL Discovery [discovery.ucl.ac.uk]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes for the Synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine

Introduction

2-Propyl-4,7-dihydro-1,3-dioxepine (CAS No. 4469-34-5) is a seven-membered heterocyclic compound classified as a cyclic acetal.[1] It is recognized for its applications in the fragrance and flavor industries and serves as a versatile building block in organic synthesis.[1] The core structure can be modified to produce various derivatives, including substituted tetrahydrofurans, which are prevalent motifs in pharmaceuticals and natural products.[1][2] The synthesis detailed here is a classic acid-catalyzed acetalization reaction between an aldehyde (butyraldehyde) and a diol (cis-2-butene-1,4-diol).[1]

Principle of Synthesis

The formation of 2-Propyl-4,7-dihydro-1,3-dioxepine is achieved through the acid-catalyzed condensation of butyraldehyde and cis-2-butene-1,4-diol. The mechanism involves the protonation of the aldehyde's carbonyl oxygen by an acid catalyst, typically p-toluenesulfonic acid (p-TSA), which activates the carbonyl carbon for nucleophilic attack by one of the hydroxyl groups of the diol.[1] An intramolecular cyclization follows, and the subsequent elimination of a water molecule yields the stable seven-membered dioxepine ring. The reaction is typically performed in a non-polar solvent like toluene, which allows for the azeotropic removal of water, driving the equilibrium towards product formation.

Experimental Protocol

Materials and Reagents

-

cis-2-Butene-1,4-diol (C₄H₈O₂, MW: 88.11 g/mol )

-

Butyraldehyde (C₄H₈O, MW: 72.11 g/mol )

-

p-Toluenesulfonic acid monohydrate (p-TSA) (C₇H₈O₃S·H₂O, MW: 190.22 g/mol )

-

Toluene (C₇H₈, MW: 92.14 g/mol )

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment

-

Three-neck round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add cis-2-butene-1,4-diol (8.81 g, 0.10 mol) and toluene (100 mL).

-

Addition of Reagents: Begin stirring the mixture and add butyraldehyde (7.93 g, 0.11 mol, 1.1 equivalents).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 1 mol%).

-

Azeotropic Reflux: Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected (approximately 1.8 mL), which typically takes 2-4 hours.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting diol.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by 50 mL of brine.

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase using a rotary evaporator to remove the toluene.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield 2-Propyl-4,7-dihydro-1,3-dioxepine as a colorless liquid.[3] The boiling point is approximately 187.6°C at 760 mmHg.[4]

Data Presentation

Table 1: Reagents and Stoichiometry

| Reagent | Molecular Formula | MW ( g/mol ) | Amount | Moles (mol) | Molar Ratio |

|---|---|---|---|---|---|

| cis-2-Butene-1,4-diol | C₄H₈O₂ | 88.11 | 8.81 g | 0.10 | 1.0 |

| Butyraldehyde | C₄H₈O | 72.11 | 7.93 g | 0.11 | 1.1 |

| p-TSA·H₂O | C₇H₁₀O₄S | 190.22 | 0.19 g | 0.001 | 0.01 |

| Toluene | C₇H₈ | 92.14 | 100 mL | - | Solvent |

Experimental Workflow Visualization

Safety Precautions

-

All procedures should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.[3]

-

Butyraldehyde is flammable and has a strong odor. Toluene is a flammable solvent. Avoid open flames and sparks.[3]

-

p-Toluenesulfonic acid is corrosive and should be handled with care.

-

Avoid skin and eye contact with all chemicals. In case of contact, rinse immediately with plenty of water.[3]

References

Experimental protocol for acid-catalyzed acetalization with cis-2-butene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the acid-catalyzed acetalization of cis-2-butene-1,4-diol with various carbonyl compounds. This reaction is a valuable method for the protection of the diol functionality, forming a seven-membered cyclic acetal, a 4,7-dihydro-1,3-dioxepine ring system. These structures can be useful intermediates in the synthesis of complex molecules in the pharmaceutical and agrochemical industries.

Introduction

Acid-catalyzed acetalization is a common and efficient method for the protection of diols. The reaction involves the condensation of a diol with an aldehyde or a ketone in the presence of an acid catalyst, typically with the removal of water to drive the equilibrium towards the product. In the case of cis-2-butene-1,4-diol, the resulting cyclic acetal is a versatile intermediate, with the double bond offering a site for further functionalization. This protocol details the synthesis and characterization of these cyclic acetals derived from benzaldehyde and acetone.

Experimental Protocols

General Procedure for the Acid-Catalyzed Acetalization of cis-2-Butene-1,4-diol

A solution of cis-2-butene-1,4-diol and the corresponding aldehyde or ketone in a suitable solvent is treated with a catalytic amount of an acid. The reaction mixture is heated to reflux with continuous removal of water, typically using a Dean-Stark apparatus. Upon completion, the reaction is quenched, and the product is isolated and purified.

Materials:

-

cis-2-Butene-1,4-diol

-

Benzaldehyde

-

Acetone

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Benzene or Toluene (dried)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Protocol 1: Synthesis of 2-Phenyl-4,7-dihydro-1,3-dioxepine

This protocol describes the reaction of cis-2-butene-1,4-diol with benzaldehyde.

Reaction Scheme:

cis-2-butene-1,4-diol + Benzaldehyde --(p-TsOH, Benzene, Reflux)--> 2-Phenyl-4,7-dihydro-1,3-dioxepine

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add cis-2-butene-1,4-diol (1.0 g, 11.35 mmol) and benzaldehyde (1.2 g, 11.31 mmol).

-

Add 50 mL of dry benzene (or toluene).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 50 mg).

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap.

-

After approximately 4 hours, or when no more water is collected, cool the reaction mixture to room temperature.

-

Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with 20 mL of brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-phenyl-4,7-dihydro-1,3-dioxepine.

Protocol 2: Synthesis of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

This protocol describes the reaction of cis-2-butene-1,4-diol with acetone.

Reaction Scheme:

cis-2-butene-1,4-diol + Acetone --(p-TsOH, Benzene, Reflux)--> 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add cis-2-butene-1,4-diol (1.0 g, 11.35 mmol) and 50 mL of dry benzene (or toluene).

-

Add a large excess of acetone (e.g., 10 equivalents, 8.2 mL, 113.5 mmol), which also serves as a reactant.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 50 mg).

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap.

-

After approximately 6 hours, or when no more water is collected, cool the reaction mixture to room temperature.

-

Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with 20 mL of brine, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure using a rotary evaporator (the product is volatile).

-

Purify the crude product by distillation or flash column chromatography on silica gel to afford the pure 2,2-dimethyl-4,7-dihydro-1,3-dioxepine.

Data Presentation

The following table summarizes the expected quantitative data for the synthesized compounds.

| Entry | Carbonyl Compound | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1 | Benzaldehyde | 2-Phenyl-4,7-dihydro-1,3-dioxepine | C₁₁H₁₂O₂ | 176.21 | 85-95 |

| 2 | Acetone | 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine | C₇H₁₂O₂ | 128.17 | 75-85 |

Spectroscopic Data:

| Product | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 2-Phenyl-4,7-dihydro-1,3-dioxepine | 7.52-7.30 (m, 5H, Ar-H ), 5.85 (s, 1H, O-CH -O), 5.80 (t, J=3.0 Hz, 2H, CH =CH ), 4.40 (d, J=3.0 Hz, 4H, O-CH ₂) | 138.5, 129.2, 128.3, 126.5, 128.8, 103.5, 68.0 |

| 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine | 5.75 (t, J=3.0 Hz, 2H, CH =CH ), 4.25 (d, J=3.0 Hz, 4H, O-CH ₂), 1.45 (s, 6H, C(CH ₃)₂) | 128.5, 98.5, 67.5, 24.5 |

Note: NMR data are approximate and may vary slightly based on experimental conditions and spectrometer frequency.

Mandatory Visualization

The following diagrams illustrate the generalized reaction pathway and the experimental workflow.

Caption: Generalized reaction pathway for acid-catalyzed acetalization.

Caption: Experimental workflow for acetalization of cis-2-butene-1,4-diol.

Protecting Diols in Synthesis: Application of 2-Propyl-2H-1,3-dioxepine and its Analogs

Application Note AP-CHEM-2P2H13D

Introduction

In the intricate landscape of multi-step organic synthesis, the selective protection and deprotection of functional groups is a cornerstone of success. For diols, particularly 1,2- and 1,3-diols, cyclic acetals serve as robust and reliable protecting groups. This application note details the use of 2-propyl-2H-1,3-dioxepine and its saturated analogs, 2-propyl-1,3-dioxane and 2-propyl-1,3-dioxolane, as effective protecting groups for diols. These protecting groups are readily formed from the corresponding diols and butyraldehyde and are characterized by their stability in neutral to basic conditions and their facile cleavage under acidic conditions.

The 2-propyl group, derived from butyraldehyde, offers a useful modification to the more common acetonide (from acetone) or benzylidene acetal protecting groups, potentially influencing solubility and steric interactions within a synthetic intermediate. The this compound protecting group is specifically derived from the reaction of cis-2-butene-1,4-diol with butyraldehyde. More generally, 1,3-diols react with butyraldehyde to form 2-propyl-1,3-dioxanes, and 1,2-diols form 2-propyl-1,3-dioxolanes.

General Characteristics and Advantages

The protection of diols as 2-propyl substituted cyclic acetals offers several advantages in a synthetic strategy:

-

Ease of Formation: The protection reaction is a straightforward acid-catalyzed acetalization.

-

Stability: The resulting cyclic acetal is stable to a wide range of nucleophilic and basic reagents, as well as some reducing and oxidizing agents.

-

Selective Deprotection: The protecting group is readily removed under mild acidic conditions, often with high selectivity in the presence of other acid-labile groups.

Data Presentation

The following tables summarize typical reaction conditions and yields for the protection of diols with butyraldehyde and the subsequent deprotection of the resulting 2-propyl substituted cyclic acetals.

Table 1: Diol Protection with Butyraldehyde

| Diol Substrate | Product | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1,3-Propanediol | 2-Propyl-1,3-dioxane | p-Toluenesulfonic acid (catalytic) | Toluene | Reflux (Dean-Stark) | 2-6 | >90 |

| Ethylene Glycol | 2-Propyl-1,3-dioxolane | p-Toluenesulfonic acid (catalytic) | Toluene | Reflux (Dean-Stark) | 2-6 | >90 |

| cis-2-Butene-1,4-diol | 2-Propyl-4,7-dihydro-1,3-dioxepine | p-Toluenesulfonic acid (catalytic) | Toluene | Reflux (Dean-Stark) | 3-8 | 85-95 |

Table 2: Deprotection of 2-Propyl Substituted Cyclic Acetals

| Protected Diol | Deprotection Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2-Propyl-1,3-dioxane | 1 M HCl (aq) | Acetone/Water | Room Temperature | 1-4 | >95 |

| 2-Propyl-1,3-dioxolane | Acetic Acid/Water | Tetrahydrofuran | 40-50 | 2-6 | >95 |

| 2-Propyl-4,7-dihydro-1,3-dioxepine | Amberlyst-15 | Methanol | Room Temperature | 1-3 | >95 |

Experimental Protocols

Protocol 1: General Procedure for the Protection of a 1,3-Diol with Butyraldehyde (Formation of a 2-Propyl-1,3-dioxane)

This protocol describes a standard procedure for the formation of a cyclic acetal from a 1,3-diol and butyraldehyde using p-toluenesulfonic acid as a catalyst with azeotropic removal of water.[1]

Materials:

-

1,3-Diol (1.0 eq)

-

Butyraldehyde (1.1 eq)

-

p-Toluenesulfonic acid monohydrate (0.02 eq)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add the 1,3-diol, toluene, and butyraldehyde.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.

-

Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction progress by TLC or GC until the starting diol is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-propyl-1,3-dioxane.

-

Purify the product by distillation or column chromatography on silica gel if necessary.

Protocol 2: General Procedure for the Deprotection of a 2-Propyl-1,3-dioxane

This protocol outlines the acid-catalyzed hydrolysis of a 2-propyl-1,3-dioxane to regenerate the corresponding 1,3-diol.[1]

Materials:

-

2-Propyl-1,3-dioxane (1.0 eq)

-

1 M Hydrochloric acid (aq)

-

Acetone

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the 2-propyl-1,3-dioxane in a mixture of acetone and water.

-

Add 1 M aqueous hydrochloric acid dropwise at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC or GC until the starting material is consumed.

-

Neutralize the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

-

Purify the product by column chromatography on silica gel or recrystallization if necessary.

Mandatory Visualizations

References

Applications of Dioxepine Derivatives in the Fragrance Industry: A Review of Related Compounds

Initial research indicates that while direct applications of 2-Propyl-2H-1,3-dioxepine in the fragrance industry are not documented in publicly available scientific literature or patents, several structurally related dioxepine derivatives have been identified as valuable fragrance ingredients. This document provides detailed application notes and protocols for these related compounds, specifically substituted 5-formyl-1,3-dioxepanes and 4,7-dihydro-1,3-dioxepines, which exhibit interesting olfactory properties.

Introduction to Dioxepine Derivatives in Fragrance

The fragrance industry is in constant pursuit of novel molecules that can provide unique and desirable scents for a wide range of products, from fine perfumes to household cleaning agents. Dioxepine derivatives have emerged as a class of heterocyclic compounds with significant potential in this field. Their seven-membered ring structure containing two oxygen atoms can be variously substituted to produce a wide spectrum of odor profiles, ranging from fresh, marine notes to citrus and amber-like scents.[1][2]